(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
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Overview
Description
(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfur-containing side chain, and a hydroxylamine functional group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfur-Containing Side Chain: This step involves the alkylation of the benzoxazole ring with 2-ethylsulfanylpropyl halide under basic conditions.
Addition of the Hydroxylamine Group: The final step is the condensation of the intermediate with hydroxylamine under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications due to its reactive hydroxylamine group.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The sulfur-containing side chain may also interact with metal ions or other reactive species, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (NE)-N-[6-(2-methylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
- (NE)-N-[6-(2-ethylsulfanylbutyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
Uniqueness
Compared to similar compounds, (NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine stands out due to its specific side chain length and substitution pattern, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C13H20N2O2S |
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Molecular Weight |
268.38 g/mol |
IUPAC Name |
(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H20N2O2S/c1-4-18-8(2)5-10-6-11(14-16)13-9(3)15-17-12(13)7-10/h8,10,16H,4-7H2,1-3H3/b14-11+ |
InChI Key |
WSPHPYGXDDGWJW-SDNWHVSQSA-N |
Isomeric SMILES |
CCSC(C)CC1CC2=C(C(=NO2)C)/C(=N/O)/C1 |
Canonical SMILES |
CCSC(C)CC1CC2=C(C(=NO2)C)C(=NO)C1 |
Origin of Product |
United States |
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